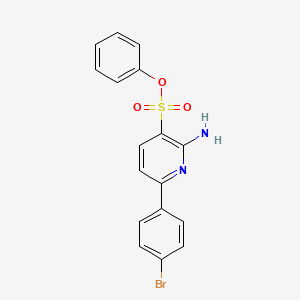
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester is a complex organic compound that belongs to the class of sulfonic acids and esters This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromophenyl group, and a phenyl ester group
Méthodes De Préparation
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the sulfonic acid group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Substitution with the amino group: Amination reactions can be employed, where the amino group is introduced using reagents like ammonia or amines.
Esterification: The final step involves the formation of the phenyl ester group through esterification reactions using phenol and suitable esterifying agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromine atom, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding carboxylic acid and phenol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like 2-amino-3-pyridinesulfonic acid and 4-bromophenyl pyridine exhibit similar structural features but differ in their functional groups and substitution patterns.
Sulfonic acid esters: Compounds like phenyl 2-pyridinesulfonate and phenyl 4-bromobenzenesulfonate share the sulfonic acid ester functionality but differ in their aromatic ring structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
646053-40-9 |
|---|---|
Formule moléculaire |
C17H13BrN2O3S |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
phenyl 2-amino-6-(4-bromophenyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C17H13BrN2O3S/c18-13-8-6-12(7-9-13)15-10-11-16(17(19)20-15)24(21,22)23-14-4-2-1-3-5-14/h1-11H,(H2,19,20) |
Clé InChI |
SQRJDSRGTAWYLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)C3=CC=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
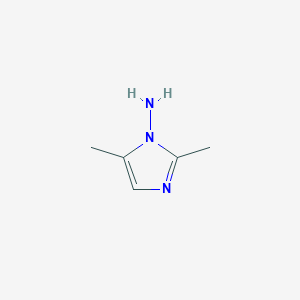



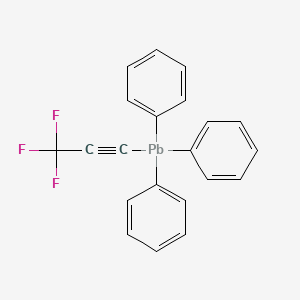
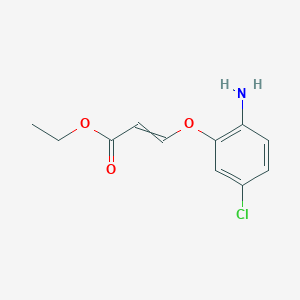
![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)
![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)
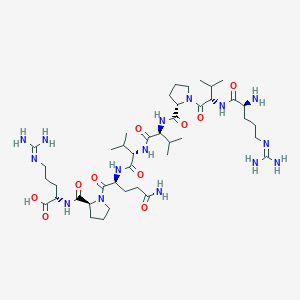
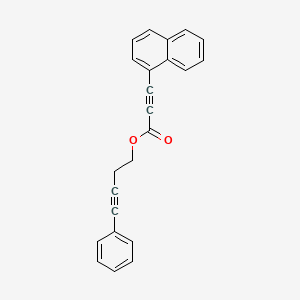

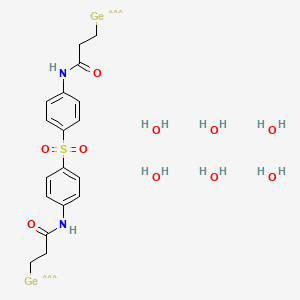
![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)
